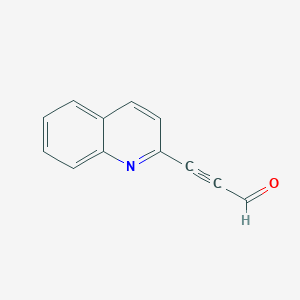
3-(Quinolin-2-yl)propiolaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Quinolin-2-yl)propiolaldehyde is a heterocyclic aromatic compound that features a quinoline ring system fused with a propiolaldehyde group. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the quinoline moiety in this compound makes it a valuable scaffold for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-2-yl)propiolaldehyde typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with an α-methylene ketone under acidic conditions. Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, green chemistry approaches, including the use of ionic liquids and microwave irradiation, have been explored to minimize environmental impact .
化学反応の分析
Types of Reactions: 3-(Quinolin-2-yl)propiolaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation: Quinoline-2-carboxylic acid.
Reduction: 3-(Quinolin-2-yl)propanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
3-(Quinolin-2-yl)propiolaldehyde has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of the quinoline moiety.
Medicine: Explored for its potential in drug development, particularly for targeting infectious diseases and cancer.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds
作用機序
The biological activity of 3-(Quinolin-2-yl)propiolaldehyde is primarily attributed to the quinoline ring. Quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to its potential use as an anticancer agent. Additionally, it can disrupt microbial cell membranes, making it effective against certain pathogens .
類似化合物との比較
Quinoline: The parent compound, known for its wide range of biological activities.
Quinolin-2-carboxaldehyde: Similar structure but lacks the propiol group.
Quinolin-2-ylmethanol: The reduced form of 3-(Quinolin-2-yl)propiolaldehyde.
Uniqueness: this compound is unique due to the presence of both the quinoline ring and the propiolaldehyde group, which allows for diverse chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C12H7NO |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
3-quinolin-2-ylprop-2-ynal |
InChI |
InChI=1S/C12H7NO/c14-9-3-5-11-8-7-10-4-1-2-6-12(10)13-11/h1-2,4,6-9H |
InChIキー |
RTULTJOCAMLTHM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C#CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


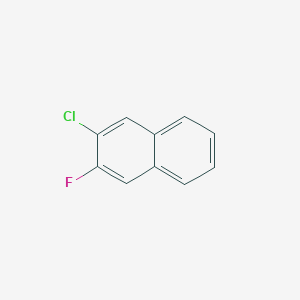
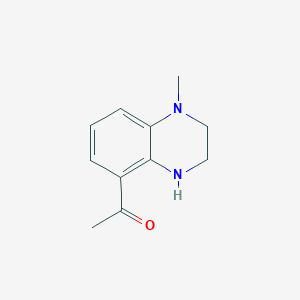
![1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one](/img/structure/B15070749.png)
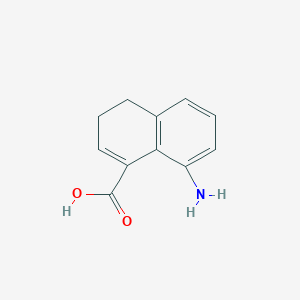
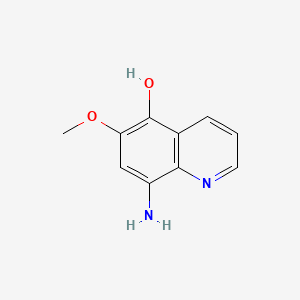
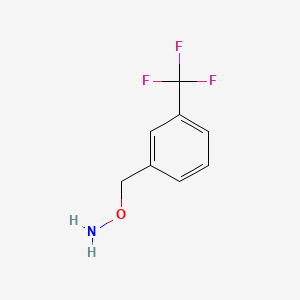
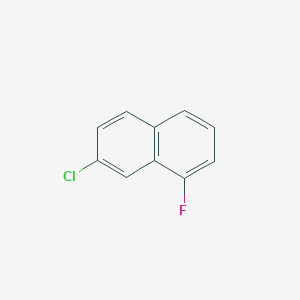
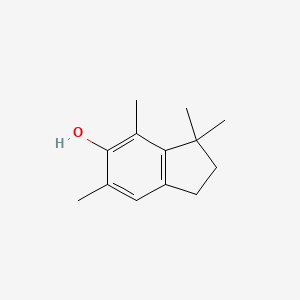
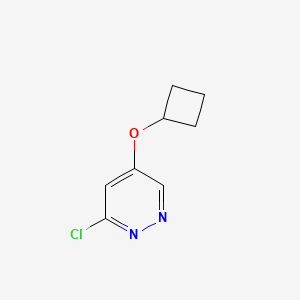
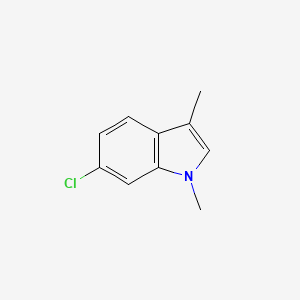
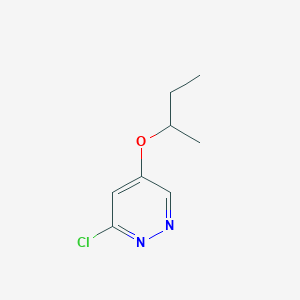
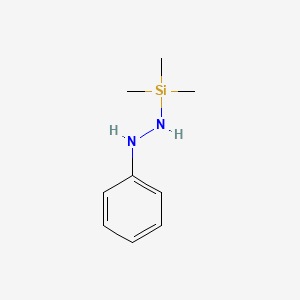
![Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B15070805.png)
![2-Chloro-4-methylthieno[3,2-d]pyrimidine](/img/structure/B15070812.png)
